

(2-Morpholinopyridin-3-yl)methanamine structure elucidation

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Compound of Interest

Compound Name: (2-Morpholinopyridin-3-yl)methanamine

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An In-depth Technical Guide to the Structure Elucidation of **(2-Morpholinopyridin-3-yl)methanamine**

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **(2-Morpholinopyridin-3-yl)methanamine**. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale and logical progression of analysis. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (^1H , ^{13}C , DEPT, COSY, HSQC, HMBC), we present a self-validating system for structural confirmation. The guide culminates with a discussion of Single Crystal X-ray Crystallography as the definitive method for absolute structural proof. Each section includes field-proven insights and detailed experimental protocols, establishing a robust framework for the characterization of complex heterocyclic amines.

Introduction: The Analytical Imperative

The molecule **(2-Morpholinopyridin-3-yl)methanamine** (CAS 780802-31-5) is a substituted pyridinyl-methanamine featuring two key pharmacophoric motifs: a morpholine ring and a primary aminomethyl group.[1] Such structures are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the synthesis of targeted therapeutic agents.[2][3] Given

that subtle changes in substituent position can drastically alter biological activity and safety profiles, unequivocal confirmation of the compound's constitution is a critical prerequisite for any further research or development.

This guide eschews a rigid template in favor of a logical, problem-solving approach that mirrors the process in a modern analytical laboratory. We will systematically assemble the structural puzzle, piece by piece, demonstrating how data from orthogonal analytical techniques are used to corroborate and validate each conclusion.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the fundamental properties of the molecule—its elemental composition and the functional groups it contains—must be established.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for determining a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This step is crucial to validate the identity of the starting material and to ensure no unexpected chemical transformations have occurred. Electrospray ionization (ESI) is the chosen method due to the polar and basic nature of the analyte, which readily accepts a proton to form the $[M+H]^+$ ion.^[4]

Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
- **Instrumentation:** Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 μ L/min.
- **Data Acquisition:** Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard (e.g., leucine enkephalin) for real-time internal mass calibration.

- Analysis: Identify the monoisotopic peak for the $[M+H]^+$ ion and use the instrument's software to calculate the molecular formula based on the accurate mass.

Data Presentation & Interpretation:

Parameter	Observed Value	Theoretical Value
Molecular Formula	$C_{10}H_{15}N_3O$	$C_{10}H_{15}N_3O$
$[M+H]^+$ (Calculated)	-	194.1288
$[M+H]^+$ (Observed)	194.1291	-
Mass Error	+1.5 ppm	-

The observed accurate mass of the $[M+H]^+$ ion is in excellent agreement with the theoretical mass for the molecular formula $C_{10}H_{15}N_3O$. This result provides high confidence in the elemental composition of the analyte.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see distinct signals for the N-H bonds of the primary amine, the C-O-C ether linkage of the morpholine ring, and the aromatic pyridine system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the neat, solid compound directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO_2 and H_2O .
- Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform a baseline correction on the resulting spectrum.

Data Presentation & Interpretation:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250 (doublet)	Medium, Broad	N-H Stretch (Primary Amine, -NH ₂)
2950-2800	Strong	C-H Stretch (Aliphatic)
~1600, ~1450	Medium-Strong	C=C and C=N Stretch (Pyridine Ring)
~1250	Strong	C-N Stretch (Aryl-N and Aliphatic-N)
~1115	Strong	C-O-C Asymmetric Stretch (Ether)

The presence of a doublet in the N-H stretching region is characteristic of a primary amine. The strong C-O-C stretch confirms the morpholine moiety, and the aromatic stretches are consistent with the pyridine ring. This data corroborates the functional groups implied by the proposed structure.

Unraveling the Skeleton: 1D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. We begin with 1D experiments to identify all unique proton and carbon environments.^[5]

Experimental Protocol: NMR Sample Preparation

- **Sample Weighing:** Accurately weigh ~5 mg of the compound for ¹H NMR and ~20 mg for ¹³C NMR.^[6]
- **Solvent Selection:** Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice, but DMSO-d₆ is excellent for ensuring the exchangeable -NH₂ protons are clearly visible.
- **Transfer:** Transfer the solution to a clean, 5 mm NMR tube.^[7]

- Standard: Tetramethylsilane (TMS) is used as an internal standard and is defined as 0.00 ppm.[8]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment of each proton, its integration (number of protons), and its coupling (neighboring protons). We can predict three distinct regions: aromatic (pyridine), aliphatic (morpholine and CH₂), and exchangeable (amine).

Data Presentation & Interpretation:

Label	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-6	8.25	d, J = 4.5 Hz	1H	Pyridine
H-4	7.50	d, J = 7.5 Hz	1H	Pyridine
H-5	7.10	dd, J = 7.5, 4.5 Hz	1H	Pyridine
H-7	3.85	s	2H	-CH ₂ NH ₂
H-10, H-14	3.80	t, J = 4.8 Hz	4H	O-CH ₂ (Morpholine)
H-11, H-13	3.05	t, J = 4.8 Hz	4H	N-CH ₂ (Morpholine)
H-8	1.95	br s	2H	-CH ₂ NH ₂

- Pyridine Region: Three signals are observed in the aromatic region, consistent with a tri-substituted pyridine ring. Their splitting patterns and coupling constants (J) are key to determining their relative positions.
- Morpholine Region: Two distinct triplets, each integrating to 4H, are characteristic of the morpholine ring's two methylene environments (-O-CH₂- and -N-CH₂-).[6][9] The protons adjacent to oxygen (H-10, H-14) are deshielded and appear further downfield.

- **Aminomethyl Region:** A singlet at 3.85 ppm integrating to 2H corresponds to the methylene group (-CH₂-). A broad singlet for the exchangeable amine protons (-NH₂) is also observed.

¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment is invaluable as it differentiates carbon types: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.^[10] This allows for a confident assignment of the carbon skeleton.

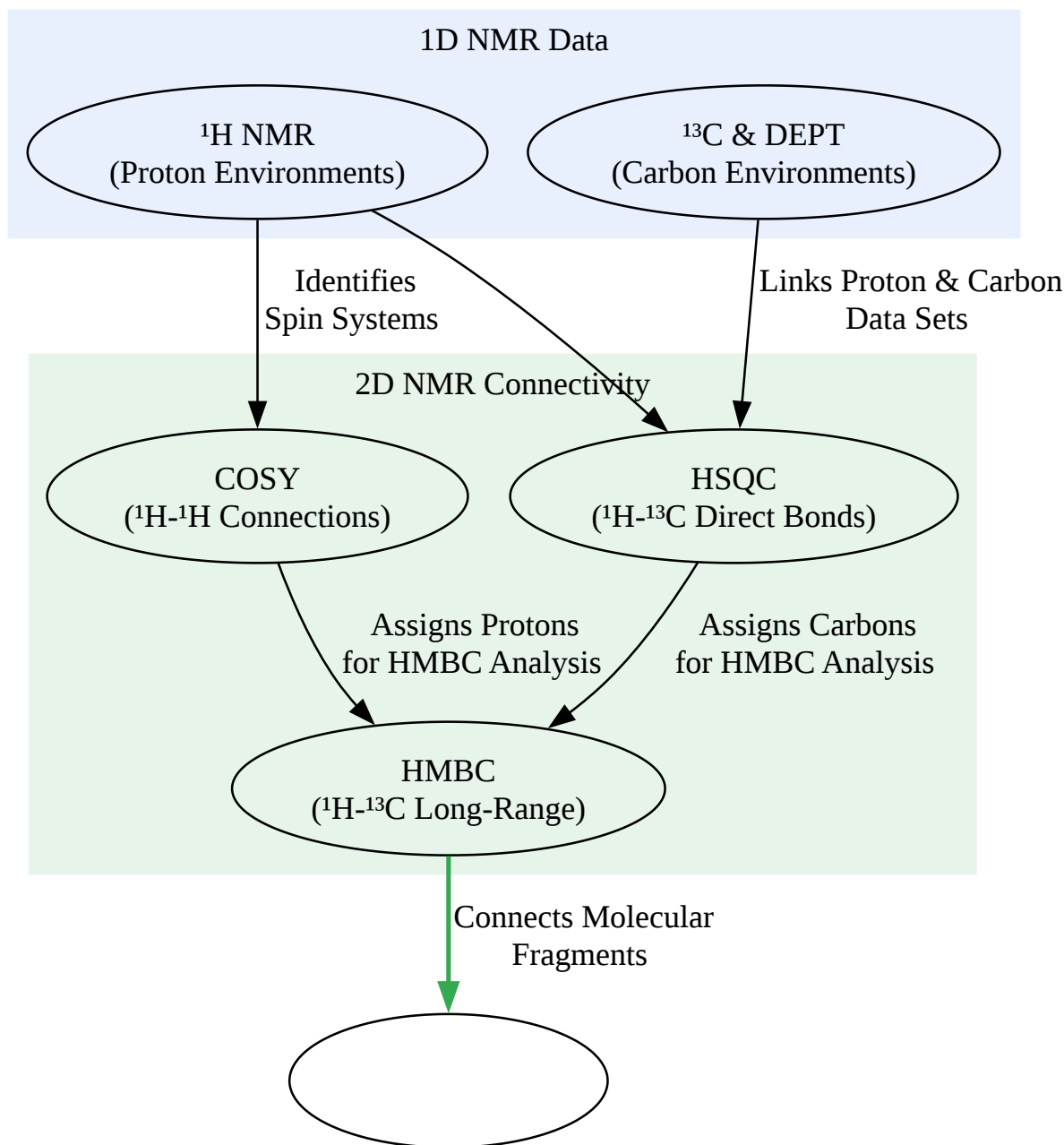
Data Presentation & Interpretation:

Label	Chemical Shift (δ, ppm)	DEPT-135 Phase	Assignment
C-2	160.5	Absent	Pyridine (Quaternary)
C-6	148.0	Positive	Pyridine (CH)
C-4	135.5	Positive	Pyridine (CH)
C-3	128.0	Absent	Pyridine (Quaternary)
C-5	121.0	Positive	Pyridine (CH)
C-10, C-14	67.0	Negative	O-CH ₂ (Morpholine)
C-11, C-13	52.5	Negative	N-CH ₂ (Morpholine)
C-7	45.0	Negative	-CH ₂ NH ₂

The ¹³C spectrum shows 8 unique signals, implying some symmetry. The two signals for the morpholine ring (C-10/14 and C-11/13) each represent two equivalent carbons. The DEPT-135 data perfectly aligns with the proposed structure: three positive CH signals for the pyridine ring, three negative CH₂ signals (two for morpholine, one for the aminomethyl group), and two absent quaternary carbon signals.

Assembling the Pieces: 2D NMR Connectivity

While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The following experiments are designed to build the molecular structure from the ground up in a logical, self-validating sequence.



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^1H - ^1H COSY (Correlation Spectroscopy)

Expertise & Causality: COSY is the first step in mapping connectivity. It identifies protons that are coupled to each other, typically through 2-3 bonds.^[11] Cross-peaks in the 2D spectrum connect coupled protons. Our primary goal here is to confirm the substitution pattern on the pyridine ring by tracing the proton-proton correlations.

Interpretation:

- A cross-peak is observed between the signal at δ 8.25 (H-6) and δ 7.10 (H-5).
- Another cross-peak is observed between δ 7.10 (H-5) and δ 7.50 (H-4).

This establishes a contiguous chain of three protons: H-4 \leftrightarrow H-5 \leftrightarrow H-6. This proves the 4, 5, and 6 positions of the pyridine ring are occupied by hydrogens, confirming that the two substituents must be at the 2 and 3 positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Expertise & Causality: HSQC creates a direct link between each proton and the carbon it is attached to.^[12] Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other. This allows us to use the confident ¹H assignments to unambiguously assign the attached ¹³C signals.

Interpretation: The HSQC spectrum would show the following key correlations, directly linking the proton and carbon data tables from Section 3.

- δ 8.25 (¹H, H-6) correlates with δ 148.0 (¹³C, C-6)
- δ 7.50 (¹H, H-4) correlates with δ 135.5 (¹³C, C-4)
- δ 7.10 (¹H, H-5) correlates with δ 121.0 (¹³C, C-5)
- δ 3.85 (¹H, H-7) correlates with δ 45.0 (¹³C, C-7)
- δ 3.80 (¹H, H-10/14) correlates with δ 67.0 (¹³C, C-10/14)
- δ 3.05 (¹H, H-11/13) correlates with δ 52.5 (¹³C, C-11/13)

At this stage, all protonated carbons are now definitively assigned. The remaining unassigned carbons (C-2 and C-3) must be the quaternary carbons.

^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Causality: HMBC is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect the different molecular fragments (the pyridine ring, the morpholine group, and the aminomethyl group).^[13] The absence of one-bond correlations makes it complementary to HSQC.

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	Proton	Key HMBC Correlation (to Carbon)
	H-7 (δ 3.85)	C-3 (δ 128.0), C-2 (δ 160.5)
Interpretation: Connects the aminomethyl group to C-3.	H-11/13 (δ 3.05)	C-2 (δ 160.5)
Interpretation: Connects the morpholine N to C-2.	H-4 (δ 7.50)	C-2 (δ 160.5), C-6 (δ 148.0)
Interpretation: Confirms pyridine ring structure.	H-6 (δ 8.25)	C-2 (δ 160.5), C-4 (δ 135.5)

>]; } enddot Caption: Key HMBC correlations confirming the final structure.

Interpretation and Synthesis:

- **Connecting the Aminomethyl Group:** The protons of the aminomethyl group (H-7, δ 3.85) show a strong correlation to the quaternary carbon at δ 128.0 (C-3). This is a three-bond (^3JCH) correlation that unambiguously places the $-\text{CH}_2\text{NH}_2$ group at the C-3 position of the pyridine ring. A weaker two-bond correlation to C-2 may also be visible.
- **Connecting the Morpholine Group:** The protons on the morpholine nitrogen's methylene groups (H-11/13, δ 3.05) show a clear correlation to the quaternary carbon at δ 160.5 (C-2).

This ^3JCH correlation definitively attaches the nitrogen of the morpholine ring to the C-2 position of the pyridine ring.

- Internal Validation: The correlations observed from the pyridine protons (e.g., H-4 correlating to C-2 and C-6) are fully consistent with the established structure, providing internal validation of the assignments.

The combination of COSY, HSQC, and HMBC data allows for the complete and confident assembly of the **(2-Morpholinopyridin-3-yl)methanamine** structure, with every atom's position validated by multiple points of data.

The Definitive Proof: Single Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the chemical constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.^[14] It determines the precise spatial arrangement of atoms in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and conformation. Obtaining a diffraction-quality single crystal is often the rate-limiting step.

Experimental Protocol: Crystal Growth and Data Collection

- Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.
- Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α).
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides an electron density map that confirms the position of every non-hydrogen atom.

Interpretation: The resulting crystallographic model would provide a 3D representation of the molecule. This would definitively confirm the 2,3-substitution pattern on the pyridine ring and

show the chair conformation of the morpholine ring. The crystallographic data serves as the final, incontrovertible validation of the structure determined by spectroscopic methods.[15]

Conclusion: A Self-Validating Analytical System

The structure elucidation of **(2-Morpholinopyridin-3-yl)methanamine** is a clear demonstration of a modern, multi-technique analytical workflow. Each experiment provides a unique layer of information, and more importantly, each result corroborates the others, creating a self-validating system that ensures the highest level of scientific integrity.

- HRMS established the correct molecular formula.
- FT-IR confirmed the expected functional groups.
- ^1H and ^{13}C NMR provided a complete inventory of all proton and carbon environments.
- COSY, HSQC, and HMBC pieced together these inventories to build the final molecular structure with validated connectivity.
- X-ray Crystallography, if performed, would provide the ultimate, definitive confirmation.

This systematic and logical approach ensures that the assigned structure is not merely a plausible interpretation but a rigorously proven conclusion, providing a solid foundation for all subsequent research and development activities.

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